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molecular formula C10H10F2O4 B8329218 (RS)-(2,6-difluoro-3-hydroxy-phenyl)-ethoxy-acetic acid

(RS)-(2,6-difluoro-3-hydroxy-phenyl)-ethoxy-acetic acid

Cat. No. B8329218
M. Wt: 232.18 g/mol
InChI Key: OLGWITAXYGKJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129238B2

Procedure details

To a solution of (RS)-[3-(tert-butyl-diphenyl-silanyloxy)-2,6-difluoro-phenyl]-ethoxy-acetic acid ethyl ester (62.5 g) in THF (250 ml) and MeOH (250 ml) was added H2O (200 ml) and LiOH.H2O (10.5 g) and it was stirred 2 h at 65° C. MeOH and THF were evaporated and the aqueous residue was washed with Hept/Et2O 9:1 (2×150 ml). The organic layers were extracted with two portions of H2O (200 ml). The combined aqueous layers were cooled in an ice bath and acidified with 35 ml 25% aq. HCl. Extraction with AcOEt (3×200 ml) followed by washing with brine, drying (Na2SO4) and evaporation of the solvent afforded 28.7 g (99%) of (RS)-(2,6-difluoro-3-hydroxy-phenyl)-ethoxy-acetic acid. Yellow viscous oil. MS 231.2 ([M−H]−).
Name
(RS)-[3-(tert-butyl-diphenyl-silanyloxy)-2,6-difluoro-phenyl]-ethoxy-acetic acid ethyl ester
Quantity
62.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:35])[CH:5]([C:9]1[C:14]([F:15])=[CH:13][CH:12]=[C:11]([O:16][Si](C(C)(C)C)(C2C=CC=CC=2)C2C=CC=CC=2)[C:10]=1[F:34])[O:6][CH2:7][CH3:8])C.O.O[Li].O>C1COCC1.CO>[F:34][C:10]1[C:11]([OH:16])=[CH:12][CH:13]=[C:14]([F:15])[C:9]=1[CH:5]([O:6][CH2:7][CH3:8])[C:4]([OH:35])=[O:3] |f:2.3|

Inputs

Step One
Name
(RS)-[3-(tert-butyl-diphenyl-silanyloxy)-2,6-difluoro-phenyl]-ethoxy-acetic acid ethyl ester
Quantity
62.5 g
Type
reactant
Smiles
C(C)OC(C(OCC)C1=C(C(=CC=C1F)O[Si](C1=CC=CC=C1)(C1=CC=CC=C1)C(C)(C)C)F)=O
Name
Quantity
200 mL
Type
reactant
Smiles
O
Name
LiOH.H2O
Quantity
10.5 g
Type
reactant
Smiles
O[Li].O
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
250 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
was stirred 2 h at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
MeOH and THF were evaporated
WASH
Type
WASH
Details
the aqueous residue was washed with Hept/Et2O 9:1 (2×150 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic layers were extracted with two portions of H2O (200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The combined aqueous layers were cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
Extraction with AcOEt (3×200 ml)
WASH
Type
WASH
Details
by washing with brine
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
(Na2SO4) and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC=C1O)F)C(C(=O)O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.7 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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